4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid
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Overview
Description
4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid is a complex organic compound that features a unique combination of furan, tetrahydroisoquinoline, and thiophene moieties
Preparation Methods
The synthesis of 4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-carbonyl intermediate: This step involves the acylation of furan with an appropriate acyl chloride.
Synthesis of the tetrahydroisoquinoline derivative: This can be achieved through Pictet-Spengler cyclization of a phenethylamine derivative with an aldehyde.
Coupling of the intermediates: The furan-2-carbonyl and tetrahydroisoquinoline intermediates are coupled using carbodiimide chemistry to form the desired amide bond.
Introduction of the thiophene moiety: This step involves the addition of a thiophene derivative to the butanoic acid backbone through a suitable coupling reaction, such as Suzuki-Miyaura coupling.
Chemical Reactions Analysis
4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions, leading to the formation of corresponding sulfoxides and furans.
Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The unique electronic properties of the furan and thiophene rings make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, which can provide insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the carbonyl and amide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include those with furan, tetrahydroisoquinoline, and thiophene moieties, such as:
4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)propanoic acid: This compound differs by having a shorter carbon chain.
4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)pentanoic acid: This compound has a longer carbon chain.
4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(pyridin-2-yl)butanoic acid: This compound features a pyridine ring instead of a thiophene ring.
Properties
IUPAC Name |
5-[[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]amino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c26-21(12-16(13-22(27)28)20-4-2-10-31-20)24-18-6-5-15-7-8-25(14-17(15)11-18)23(29)19-3-1-9-30-19/h1-6,9-11,16H,7-8,12-14H2,(H,24,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAUDFATKXXISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC(CC(=O)O)C3=CC=CS3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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